molecular formula C13H9N3O B1598888 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde CAS No. 74944-29-9

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B1598888
CAS No.: 74944-29-9
M. Wt: 223.23 g/mol
InChI Key: PEDHZELVODHMGJ-UHFFFAOYSA-N
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Description

2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic aromatic organic compound characterized by its unique structure, which includes a phenyl group attached to an imidazo[1,2-a]pyrimidine core with a carbaldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of 2-aminopyrimidine with phenyl isocyanate in the presence of a suitable catalyst, such as a Lewis acid, under controlled temperature and pressure conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction parameters is optimized to achieve high efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as amines or alcohols, in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of substituted derivatives of the original compound.

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound has been studied for its biological activity, including its potential as an enzyme inhibitor.

  • Medicine: Research has investigated its use in drug development, particularly in the design of new therapeutic agents.

  • Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

  • 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde

  • 2-Phenylimidazo[1,2-a]pyrazine-3-carbaldehyde

  • 2-Phenylimidazo[1,2-a]thiazole-3-carbaldehyde

Properties

IUPAC Name

2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c17-9-11-12(10-5-2-1-3-6-10)15-13-14-7-4-8-16(11)13/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEDHZELVODHMGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80406107
Record name 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74944-29-9
Record name 2-phenylimidazo[1,2-a]pyrimidine-3-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80406107
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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